molecular formula C13H15N3O2 B13062791 4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol

4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B13062791
M. Wt: 245.28 g/mol
InChI Key: WDEGFJPQJFUDLZ-UHFFFAOYSA-N
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Description

4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol is a complex organic compound that contains a piperidine ring, an oxadiazole ring, and a phenol group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol typically involves multiple steps, starting with the preparation of the piperidine and oxadiazole intermediatesThe final step often involves the coupling of the oxadiazole-piperidine intermediate with a phenol derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of automated systems for reaction monitoring and control can also enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Scientific Research Applications

4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • **4-(5-(Piperidin-3-yl)-1,2,

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(5-piperidin-3-yl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C13H15N3O2/c17-11-5-3-9(4-6-11)12-15-13(18-16-12)10-2-1-7-14-8-10/h3-6,10,14,17H,1-2,7-8H2

InChI Key

WDEGFJPQJFUDLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=C(C=C3)O

Origin of Product

United States

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